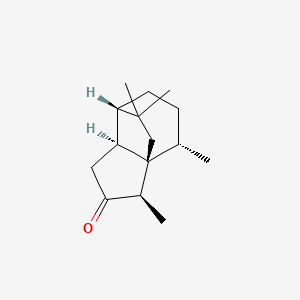

Suberosanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suberosanone is a natural product found in Isis hippuris with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Suberosanone is a sesquiterpene ketone that has been isolated from marine organisms, particularly from the gorgonian coral Subergorgia suberosa. Its structure has been elucidated using advanced spectroscopic techniques, confirming its unique chemical configuration. Recent studies have reported the synthesis of this compound derivatives, which may enhance its biological activity and therapeutic potential .

Therapeutic Applications

1. Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. Research indicates that certain hybrids of this compound exhibit significant cytotoxicity against various cancer cell lines:

- Cytotoxic Effects : Compounds derived from this compound have demonstrated varying degrees of cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HL-60 (leukemia). For instance, one derivative exhibited an IC50 value of 14.3 μM against HL-60 cells, indicating potent activity .

- Mechanisms of Action : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, although the exact mechanisms are still under investigation. Studies suggest that these compounds may disrupt cellular processes critical for cancer cell survival .

2. Antimicrobial Properties

This compound has also been explored for its antimicrobial potential. Extracts containing this compound have shown activity against various marine bacterial strains, which could be beneficial in developing new antibiotics . The antibacterial properties are particularly relevant in the context of increasing antibiotic resistance among pathogens.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A study conducted on five new this compound-purine hybrids isolated from Subergorgia suberosa revealed their cytotoxic activities against different cancer cell lines. The results indicated that these hybrids could serve as lead compounds for further drug development aimed at treating hematological malignancies .

Case Study 2: Antimicrobial Activity

In another study, extracts from Subergorgia suberosa were tested against a panel of marine bacteria. The results demonstrated significant antibacterial activity, suggesting that compounds like this compound could be pivotal in developing new marine-derived antimicrobial agents .

Data Tables

| Application Area | Compound/Derivative | Target Cell Line/Organism | IC50 Value (μM) | Notes |

|---|---|---|---|---|

| Anticancer Activity | This compound Derivative | HL-60 | 14.3 | High cytotoxicity |

| Anticancer Activity | This compound | MDA-MB-231 | 8.87 | Moderate cytotoxicity |

| Antimicrobial Activity | This compound Extract | Various Marine Bacteria | N/A | Significant antibacterial activity |

Análisis De Reacciones Químicas

Ring-Closing Aldolization/Dehydration

The late-stage synthesis involves a t-BuOK-mediated aldolization/dehydration sequence to construct the tricyclic core:

-

Intermediate 12 undergoes aldol cyclization → cyclopentenone 13 .

-

Diastereoselective α-methylation → tricyclic intermediate 14 .

-

Final hydrogenation yields (1R)-suberosanone with quantitative efficiency .

Formation of Suberosanone-Purine Hybrids

Recent studies identified C(6)–N bridge formation between this compound and purine bases, yielding cytotoxic hybrids (subergorgines A–E) :

-

Hybridization method : Unspecified enzymatic or acid-catalyzed coupling (plausible biosynthetic route) .

-

Reactivity trend : this compound’s ketone group acts as an electrophilic site for nucleophilic attack by purine amines .

Absolute Configuration Revision via ORD Analysis

Synthetic (1R)-suberosanone showed optical rotatory dispersion (ORD) data conflicting with natural isolates:

| Parameter | Synthetic (1R) | Natural Isolate |

|---|---|---|

| [α]D (c 1.0, CHCl3) | +36.5° | -29.8° |

| ORD Curve Shape | Positive Cotton | Negative Cotton |

Data derived from experimental and calculated ORDs .

This led to the revision of natural this compound’s configuration from (1S) to (1R) .

Catalytic α-Alkylation for Ring A Formation

A hyperbaric asymmetric Michael addition (140 bar CO₂ pressure) enabled enantioselective construction of Ring A:

Propiedades

Fórmula molecular |

C15H24O |

|---|---|

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

(1S,2R,5S,6S,9S)-2,9,11,11-tetramethyltricyclo[4.3.2.01,5]undecan-3-one |

InChI |

InChI=1S/C15H24O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-,15+/m0/s1 |

Clave InChI |

KHINYKJYBNWSSP-IAGXKZSMSA-N |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@H](C(=O)C3)C |

SMILES canónico |

CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)C |

Sinónimos |

suberosanone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.